
Pyridin-2-YL-thiophen-3-YL-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-YL-thiophen-3-YL-acetonitrile is a heterocyclic compound that combines a pyridine ring and a thiophene ring, linked by an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-YL-thiophen-3-YL-acetonitrile typically involves the reaction of 2-bromopyridine with thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by the addition of acetonitrile to form the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the nitrile group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Bases such as potassium carbonate, sodium hydride, and various nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine and thiophene rings.
Reduction: Reduced forms of the nitrile group, potentially forming amines.
Substitution: Substituted derivatives at the pyridine or thiophene rings.
Applications De Recherche Scientifique
Pyridin-2-YL-thiophen-3-YL-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism of action of Pyridin-2-YL-thiophen-3-YL-acetonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Pyridin-3-YL-thiophen-2-YL-acetonitrile: Similar structure but with different positions of the pyridine and thiophene rings.
Pyridin-2-YL-thiophen-2-YL-acetonitrile: Similar structure with both rings in the 2-position.
Thiophen-3-YL-pyridin-2-YL-acetonitrile: Inverted structure with thiophene and pyridine rings swapped.
Uniqueness: Pyridin-2-YL-thiophen-3-YL-acetonitrile is unique due to its specific arrangement of the pyridine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
864684-85-5 |
|---|---|
Formule moléculaire |
C11H8N2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
2-pyridin-2-yl-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C11H8N2S/c12-7-10(9-4-6-14-8-9)11-3-1-2-5-13-11/h1-6,8,10H |
Clé InChI |
YFVRMVBPYQHUHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(C#N)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


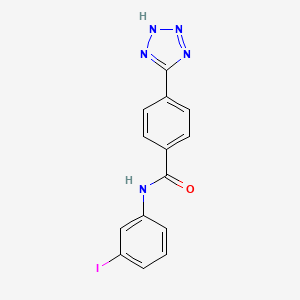


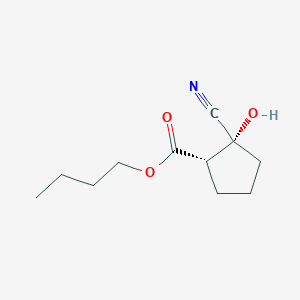

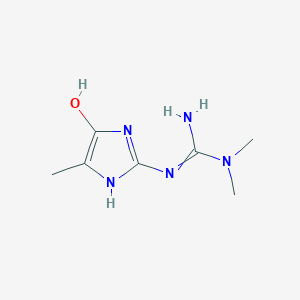
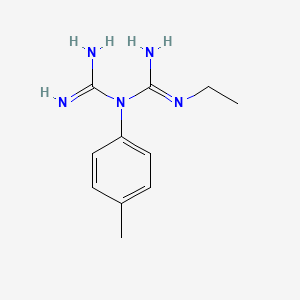
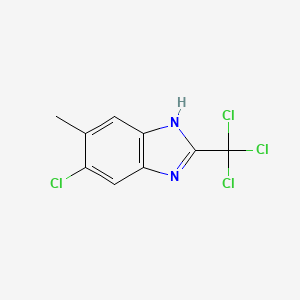


![3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B12534748.png)
![[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]acetaldehyde](/img/structure/B12534756.png)

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)
